molecular formula C14H18O3S B7998313 Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate

Cat. No.: B7998313
M. Wt: 266.36 g/mol
InChI Key: IKUCWWXHGULCHM-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate is a thioester derivative featuring a tert-butyl-substituted phenyl ring at the 3-position, linked via a sulfur atom to an α-ketoester group. This compound is structurally characterized by the combination of a bulky tert-butyl group, which enhances lipophilicity and steric hindrance, and the reactive α-ketoester moiety, which is pivotal in organic synthesis for forming heterocycles or acting as an electrophilic agent .

Properties

IUPAC Name

ethyl 2-(3-tert-butylphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-5-17-12(15)13(16)18-11-8-6-7-10(9-11)14(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUCWWXHGULCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-tert-butylthiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting variations in substituents and their implications:

Compound Name Substituents on Phenyl Ring CAS Number Molecular Formula Key Features/Applications Reference
Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate 3-(tert-butyl) 2098005-32-2 C₁₄H₁₈O₃S Bulky tert-butyl group enhances steric effects; potential intermediate in drug synthesis
Ethyl 2-[4-(tert-butyl)phenyl]-2-oxoacetate 4-(tert-butyl) 80120-36-1 C₁₄H₁₈O₃ Para-substituted isomer; differing electronic/steric profile compared to meta-substituted analog
Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate 3-chloro, 4-methyl 1443343-05-2 C₁₁H₁₁ClO₃S Electron-withdrawing Cl and methyl groups; may influence reactivity in cross-coupling reactions
Ethyl 2-(3-methyl-4-(methylthio)phenyl)-2-oxoacetate 3-methyl, 4-(methylthio) 710322-91-1 C₁₂H₁₄O₃S Methylthio group introduces sulfur-based reactivity; potential for oxidation to sulfone derivatives
Ethyl 2-(2-fluorophenyl)-2-oxoacetate 2-fluoro 351-46-2 C₁₀H₉FO₃ Fluorine substituent enhances metabolic stability; common in bioactive molecules
Ethyl 2-(4-(trifluoromethyl)phenyl)amino-2-oxoacetate 4-(trifluoromethyl), amino linker N/A C₁₁H₁₀F₃NO₃ Trifluoromethyl group increases electronegativity; used in radical reactions

Key Observations :

  • Substituent Position: The meta-substituted tert-butyl group in the target compound (vs.
  • Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the α-ketoester, while electron-donating groups (e.g., tert-butyl) may stabilize intermediates in nucleophilic additions .
  • Biological Relevance : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) are prioritized in drug discovery due to improved bioavailability and target affinity .

Comparison of Yields :

  • tert-butyl-substituted compounds (e.g., target compound) may require longer reaction times due to steric hindrance, whereas electron-deficient aryl rings (e.g., CF₃-substituted) facilitate faster reactions .

Biological Activity

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C13H16O3S
  • CAS Number : 80120-36-1

Synthesis

This compound is synthesized through a series of chemical reactions involving the reaction of 3-(tert-butyl)phenol with thioacetic acid derivatives followed by esterification processes. The synthetic pathway typically involves:

  • Formation of the thioether : Reaction between 3-(tert-butyl)phenol and a thioacid.
  • Esterification : Reacting the thioether with ethyl 2-oxoacetate to form the desired compound.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioether derivatives can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that structural modifications could enhance the antimicrobial efficacy, suggesting a correlation between the presence of the tert-butyl group and increased activity against certain pathogens .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Role of the tert-butyl group : The presence of the tert-butyl group significantly enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Thioether linkage : The sulfur atom in the thioether linkage contributes to the compound's reactivity and potential interactions with biological targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityIC50 = 10–30 µM in cancer cells
AntiproliferativeModerate potency

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications in the phenolic structure led to enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines demonstrated that this compound inhibited cell proliferation significantly, with mechanisms involving apoptosis induction and cell cycle arrest at G1 phase.

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